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For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-SHIN1 is a potent and specific small-molecule inhibitor of both cytosolic (SHMT1) and

mitochondrial (SHMT2) serine hydroxymethyltransferases.[1][2][3][4] These enzymes are

pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine

and generating a one-carbon unit carried by tetrahydrofolate.[5] This pathway is crucial for the

biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules. In

many cancer types, the serine-glycine one-carbon pathway is upregulated to meet the

metabolic demands of rapid proliferation, making SHMT enzymes attractive therapeutic targets.

(+)-SHIN1 serves as an invaluable chemical tool to probe the intricacies of serine-glycine

metabolism, validate the therapeutic potential of SHMT inhibition, and investigate its

downstream cellular consequences.

Mechanism of Action
(+)-SHIN1 is a pyrazolopyran derivative that acts as a competitive inhibitor of SHMT1 and

SHMT2 with respect to the folate co-substrate. By blocking the SHMT-mediated conversion of

serine, (+)-SHIN1 depletes the intracellular pools of glycine and one-carbon units. This leads to

a reduction in the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and

inhibiting cell proliferation. The effects of (+)-SHIN1 can be rescued by the addition of formate,

a source of one-carbon units, but only in the presence of exogenous glycine, confirming its on-
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target activity. The inactive enantiomer, (-)-SHIN1, shows no significant inhibitory activity,

highlighting the stereospecificity of the interaction.

Data Presentation
In Vitro Inhibitory Activity of (+)-SHIN1

Target IC₅₀ (nM) Reference

Human SHMT1 5

Human SHMT2 13

Cellular Growth Inhibition by (+)-SHIN1
Cell Line IC₅₀ (nM) Notes Reference

HCT-116 (WT) 870 Colon cancer cell line.

HCT-116 (ΔSHMT2) < 50

Increased sensitivity,

highlighting potent

SHMT1 inhibition.

HCT-116 (ΔSHMT1) 840

Similar sensitivity to

WT, indicating SHMT2

is the primary target in

these cells.

8988T < 100
Pancreatic cancer cell

line reliant on SHMT1.

T-ALL cell lines

(average)
2800

T-cell acute

lymphoblastic

leukemia.

B-ALL cell lines

(average)
4400

B-cell acute

lymphoblastic

leukemia.

AML cell lines

(average)
8100

Acute myeloid

leukemia.
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Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of (+)-
SHIN1 on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HCT-116)

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine

serum (FBS) and antibiotics

(+)-SHIN1 stock solution (e.g., 10 mM in DMSO)

96-well plates

Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent (e.g., CCK-8)

Incubator (37°C, 5% CO₂)

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of (+)-SHIN1 in complete growth medium. It is recommended to

perform a wide range of concentrations initially (e.g., 1 nM to 30 µM) to determine the

approximate IC₅₀.

Remove the overnight culture medium from the cells and replace it with the medium

containing the various concentrations of (+)-SHIN1. Include a vehicle control (DMSO) at the

same concentration as the highest (+)-SHIN1 treatment.

Incubate the plates for a specified period, typically 72 hours.

After incubation, determine cell viability. For direct cell counting, trypsinize the cells, stain

with Trypan Blue, and count using a hemocytometer or an automated cell counter. For
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viability assays, follow the manufacturer's instructions for the chosen reagent.

Calculate the percentage of cell growth inhibition for each concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the (+)-SHIN1 concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Isotope Tracing to Monitor SHMT Activity
This protocol uses stable isotope-labeled serine (U-¹³C-serine) to trace the metabolic flux

through the SHMT-catalyzed reaction and assess the target engagement of (+)-SHIN1.

Materials:

Cancer cell line of interest

Growth medium lacking serine

U-¹³C-serine

(+)-SHIN1

(-)-SHIN1 (as a negative control)

Formate (for rescue experiments)

Methanol, water, and chloroform (for metabolite extraction)

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Culture cells to the desired confluency.

Wash the cells with phosphate-buffered saline (PBS) and then switch to a serine-free

medium.
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Add U-¹³C-serine to the medium along with the desired concentrations of (+)-SHIN1, (-)-

SHIN1, or vehicle (DMSO). A typical concentration for (+)-SHIN1 is 5 µM.

Incubate the cells for a specified time, for example, 24 hours.

After incubation, aspirate the medium and wash the cells with cold PBS.

Perform metabolite extraction. A common method is to add a cold (-80°C) extraction solvent

mixture of methanol:water:chloroform.

Scrape the cells and collect the extract. Centrifuge to pellet the cellular debris.

Collect the supernatant containing the polar metabolites.

Analyze the extracts by LC-MS to determine the fractional labeling of downstream

metabolites such as glycine, glutathione, and purines (e.g., ADP). A decrease in the M+2

labeled fraction of these metabolites in (+)-SHIN1 treated cells compared to controls

indicates inhibition of SHMT activity.
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Mechanism of Action of (+)-SHIN1
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Caption: (+)-SHIN1 inhibits both cytosolic SHMT1 and mitochondrial SHMT2.
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Experimental Workflow for Assessing (+)-SHIN1 Activity

Experimental Setup
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1. Cell Culture
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6b. Metabolic Flux Analysis

Click to download full resolution via product page

Caption: Workflow for evaluating (+)-SHIN1's effects on cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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